molecular formula C14H10O4 B11303178 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Cat. No.: B11303178
M. Wt: 242.23 g/mol
InChI Key: KXMWWRFPFXEFLG-UHFFFAOYSA-N
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Description

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a heterocyclic compound that belongs to the class of pyranochromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization of this compound through Claisen rearrangement by heating in DMF results in the formation of 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is unique due to its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

4,10-dimethylpyrano[3,2-g]chromene-2,6-dione

InChI

InChI=1S/C14H10O4/c1-7-5-12(16)18-14-8(2)13-10(6-9(7)14)11(15)3-4-17-13/h3-6H,1-2H3

InChI Key

KXMWWRFPFXEFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C

Origin of Product

United States

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